An In-depth Technical Guide to 5-Vinyl-1H-imidazole: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Vinyl-1H-imidazole: Structure, Properties, Synthesis, and Applications
Introduction: The Strategic Importance of 5-Vinyl-1H-imidazole
5-Vinyl-1H-imidazole (CAS No: 3718-04-5) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a vinyl group.[1][2][3] This unique combination of a reactive vinyl moiety and the biologically significant imidazole core makes it a valuable building block in both organic synthesis and materials science. The imidazole ring is a common pharmacophore found in numerous pharmaceuticals, while the vinyl group provides a reactive handle for polymerization and other chemical transformations.[1] This guide will explore the fundamental properties, synthesis, and key applications of this versatile molecule.
Chemical Structure
The chemical structure of 5-Vinyl-1H-imidazole consists of an imidazole ring with a vinyl group attached to the carbon at the 5-position.
Caption: Chemical structure of 5-Vinyl-1H-imidazole.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 5-Vinyl-1H-imidazole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 3718-04-5 | [1][2][3] |
| IUPAC Name | 5-ethenyl-1H-imidazole | [1][4] |
| Molecular Formula | C₅H₆N₂ | [1][2][3] |
| Molecular Weight | 94.11 g/mol | [1][2][4] |
| Appearance | Solid | [2] |
| Melting Point | 84 °C | [3] |
| Boiling Point | 283.4 °C at 760 mmHg | [3] |
| Density | 1.082 g/cm³ | [3] |
| Flash Point | 152.7 °C | [3] |
| Refractive Index | 1.599 | [3] |
| InChI | InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | [1][4] |
| SMILES | C=CC1=CN=CN1 | [1][4] |
Spectroscopic Data Interpretation
While a dedicated spectrum for 5-Vinyl-1H-imidazole is not provided in the search results, based on the structure and data for similar imidazole derivatives, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the range of 5.0-6.5 ppm with characteristic splitting patterns) and the imidazole ring protons (around 7.0-8.0 ppm). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts would be indicative of their electronic environment.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=C stretching of the vinyl group (around 1640 cm⁻¹), and C=N and C=C stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 94, corresponding to the molecular weight of the compound.
Synthesis of 5-Vinyl-1H-imidazole
Several synthetic routes to 5-Vinyl-1H-imidazole and its derivatives have been developed, reflecting its importance as a synthetic intermediate. These methods include traditional organic reactions and more modern electrochemical approaches.
Common Synthetic Strategies:
-
Base-Catalyzed Reactions: One approach involves the reaction of N-vinyl-1H-imidazole with π-deficient compounds under basic conditions.[1]
-
Multicomponent Reactions: The synthesis can be achieved through multicomponent reactions, for instance, involving vinyl azides and aldehydes, which offers a direct route to the imidazole core.[1]
-
Electrochemical Methods: Recent advancements include electrochemical synthesis, which can proceed under mild conditions without the need for harsh chemical oxidants.[1][5] An example is the electrochemically induced synthesis from vinyl azides and benzyl amines.[5]
-
[3+2] Cyclization: A catalyst-free approach for synthesizing substituted imidazoles involves the [3+2] cyclization of vinyl azides with amidines.[6]
Illustrative Synthetic Workflow: Electrochemical Synthesis
The following diagram illustrates a generalized workflow for the electrochemical synthesis of an imidazole derivative, a modern and efficient method.
Caption: Generalized workflow for the electrochemical synthesis of imidazoles.
Chemical Reactivity and Polymerization
The reactivity of 5-Vinyl-1H-imidazole is dominated by its vinyl group, making it a versatile monomer for polymerization and a substrate for various addition and coupling reactions.
Key Chemical Reactions:
-
Nucleophilic Additions: The electron-rich double bond of the vinyl group is susceptible to nucleophilic attack, leading to a variety of substituted imidazoles.[1]
-
Cross-Coupling Reactions: The imidazole backbone can be functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl and other groups.[1]
-
Polymerization: 5-Vinyl-1H-imidazole can undergo polymerization to form poly(vinylimidazole). This can sometimes occur spontaneously, particularly in the presence of light or oxygen.[1][7] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers.[8][9]
Polymerization Workflow: RAFT Polymerization
The following diagram outlines the key steps in a controlled radical polymerization of a vinylimidazole monomer using the RAFT technique.
Caption: Workflow for RAFT polymerization of 5-Vinyl-1H-imidazole.
Applications in Research and Development
The unique chemical structure of 5-Vinyl-1H-imidazole makes it a valuable compound in several areas of research and development, particularly in pharmaceuticals and materials science.
Pharmaceutical and Medicinal Chemistry
The imidazole ring is a key structural motif in many biologically active compounds.[1][10][11] Consequently, derivatives of 5-Vinyl-1H-imidazole are being investigated for a range of therapeutic applications:
-
Antimicrobial Agents: Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for the development of new antibiotics.[1]
-
Anticancer Properties: Certain compounds derived from 5-Vinyl-1H-imidazole have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.[1][11]
-
Anti-inflammatory and Antiviral Activity: The imidazole scaffold is known to be present in molecules with anti-inflammatory and antiviral properties, and derivatives of 5-Vinyl-1H-imidazole are being explored for these activities as well.[1][12]
-
Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors for various enzymes, and research is ongoing to explore the potential of 5-Vinyl-1H-imidazole derivatives in this area.[1]
Materials Science
The ability of 5-Vinyl-1H-imidazole to polymerize makes it a useful monomer for the creation of novel materials with tailored properties.[1]
-
Functional Polymers: Poly(vinylimidazole) and its copolymers can be used in a variety of applications, including as coatings, membranes for ion complexation, and in the development of hydrogels.[13]
-
Polymerized Ionic Liquids: The imidazole ring can be quaternized to form imidazolium salts, which can then be polymerized to create polymerized ionic liquids (PILs). These materials have applications in areas such as catalysis and energy storage.[13]
-
Biomedical Materials: Imidazole-functionalized polymers are being explored for biomedical applications, such as in drug delivery systems and as non-toxic gene delivery vectors.[8][13][14]
Safety and Handling
5-Vinyl-1H-imidazole is a chemical that requires careful handling to ensure safety in a laboratory setting. Based on available safety data for imidazole and related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation.[15]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[15] Avoid formation of dust if handling the solid form.[17][18]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[18] It may be stabilized with an inhibitor like TBC (tert-butylcatechol).[19]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15]
-
If swallowed: Rinse mouth and seek immediate medical advice.[15][18]
-
Conclusion
5-Vinyl-1H-imidazole is a highly versatile and reactive molecule with significant potential in both pharmaceutical development and materials science. Its unique structure, combining the biologically important imidazole core with a polymerizable vinyl group, allows for a wide range of chemical modifications and applications. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel drugs and advanced materials. As research continues, the applications of this valuable building block are expected to expand further.
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega . Available at: [Link]
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